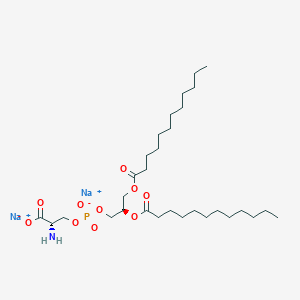

DLPS

Beschreibung

Eigenschaften

CAS-Nummer |

208757-51-1 |

|---|---|

Molekularformel |

C30H57NNaO10P |

Molekulargewicht |

645.7 g/mol |

IUPAC-Name |

sodium (2S)-2-azaniumyl-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |

InChI |

InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/p-1/t26-,27+;/m1./s1 |

InChI-Schlüssel |

QBSSGICBQYAHPS-OUPRKWGVSA-M |

Isomerische SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCC.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCC.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted World of Defensin-Like Peptides: A Technical Guide to Biological Function

Authored for Researchers, Scientists, and Drug Development Professionals

Defensin-like peptides (DLPs) represent a vast and evolutionarily ancient superfamily of small, cationic, cysteine-rich proteins that are fundamental components of the innate immune system across kingdoms, from plants and fungi to invertebrates and vertebrates.[1][2] Initially characterized for their direct antimicrobial properties, the functional repertoire of these peptides is now understood to be far more complex.[3][4] They are crucial mediators of immune responses, cellular communication, and physiological homeostasis, making them a subject of intense research and a promising source for novel therapeutic agents.[4][5]

This technical guide provides an in-depth exploration of the core biological functions of defensin-like peptides, with a focus on their antimicrobial and immunomodulatory activities. It includes quantitative data on their efficacy, detailed protocols for key experimental assays, and visualizations of their signaling pathways and mechanisms of action.

Direct Antimicrobial Functions

A primary and extensively studied role of defensins is their ability to directly kill or inhibit the growth of a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][6][7] This activity is largely attributed to their cationic and amphipathic nature, which facilitates interaction with and disruption of negatively charged microbial cell membranes.[8] However, non-membranolytic mechanisms, such as the inhibition of cell wall synthesis, are also significant.[7][9]

Antibacterial Activity

Defensins exhibit potent activity against both Gram-positive and Gram-negative bacteria.[10] The primary mechanism often involves electrostatic attraction to anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, followed by membrane permeabilization and disruption.[8] Some defensins, including human β-defensin 3 (hBD-3) and the fungal defensin (B1577277) plectasin, can also inhibit bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis.[9][11]

Antifungal Activity

Many plant and insect defensins are particularly recognized for their potent antifungal properties.[9][12] Their mode of action often involves interaction with specific sphingolipids and phospholipids (B1166683) in the fungal plasma membrane, leading to membrane permeabilization, ion channel disruption, and the induction of reactive oxygen species (ROS).[12][13] For example, the plant defensin NaD1 from Nicotiana alata interacts with membrane phospholipids to permeabilize the hyphae of fungi like Fusarium oxysporum.[13]

Antiviral Activity

Defensins can neutralize a range of enveloped and non-enveloped viruses.[7][14] Their antiviral mechanisms are diverse and can occur at multiple stages of the viral life cycle. These include direct inactivation of virions by disrupting the viral envelope, blocking viral entry by binding to host cell receptors or viral glycoproteins, and inhibiting viral replication post-entry.[7][14]

Quantitative Antimicrobial Efficacy

The potency of defensins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth in vitro.[1][15] The tables below summarize representative MIC values for various defensins against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Human Defensins against Bacteria

| Defensin | Bacterial Species | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| hBD-3 | Staphylococcus aureus (MRSA) | (Clinical Isolates) | 0.5 - 4 | [6] |

| hBD-3 | Pseudomonas aeruginosa | (Carbapenem-Resistant) | 8 - 16 | [6] |

| hBD-3 | Klebsiella pneumoniae | (Carbapenem-Resistant) | 4 - 8 | [6] |

| hBD-3 | Acinetobacter baumannii | (Carbapenem-Resistant) | 4 - 12 | [6] |

| HNP-1 | Escherichia coli | ATCC 25922 | 1 - 10 | [2] |

| HNP-1 | Staphylococcus aureus | ATCC 25922 | >50 |[2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Plant/Fungal Defensins against Fungi

| Defensin | Fungal Species | MIC (µg/mL) |

|---|---|---|

| RsAFP2 (Radish) | Fusarium culmorum | 2 |

| RsAFP2 (Radish) | Alternaria brassicicola | 2-5 |

| NaD1 (Petunia) | Fusarium oxysporum | ~1 |

| Plectasin (Fungus) | Streptococcus pneumoniae | 0.8 |

Immunomodulatory Functions

Beyond their direct microbicidal effects, defensins are critical signaling molecules that bridge the innate and adaptive immune systems.[3][7] They function as chemoattractants, activators of immune cells, and modulators of inflammatory responses, thereby orchestrating a coordinated host defense.[16][17]

Chemoattraction of Immune Cells

Many defensins act as chemokines, recruiting a variety of immune cells to sites of infection or inflammation.[3][10] This function is mediated by their interaction with specific cell surface receptors, often G-protein coupled receptors (GPCRs).[3][4] For instance, human β-defensin 2 (hBD-2) is a potent chemoattractant for immature dendritic cells and memory T-cells through its interaction with the chemokine receptor CCR6.[3][4] Similarly, human α-defensins (HNPs) are chemotactic for monocytes, T-cells, and dendritic cells.[3][10]

Table 3: Chemotactic Targets of Human Defensins

| Defensin Family | Specific Defensin | Target Immune Cells | Receptor(s) | Reference |

|---|---|---|---|---|

| α-Defensins | HNP-1, HNP-2 | Monocytes, T-Cells, Dendritic Cells | Unidentified GPCR | [3][10] |

| β-Defensins | hBD-1 | Dendritic Cells | CCR6 | [3] |

| β-Defensins | hBD-2 | T-Cells, Dendritic Cells, Mast Cells | CCR6 | [3] |

| β-Defensins | hBD-3 | Monocytes, Dendritic Cells | CCR6 |[3] |

Modulation of Cellular Responses

Defensins can modulate a wide array of cellular activities. They can induce the production of pro-inflammatory cytokines and chemokines in epithelial and immune cells, enhance phagocytosis, and promote mast cell degranulation.[3][10] Human β-defensin 2 can also activate dendritic cells via Toll-like receptor 4 (TLR4), promoting an adaptive immune response.[4] Furthermore, defensins contribute to wound healing by stimulating the proliferation and migration of keratinocytes and fibroblasts.[3]

Other Biological Functions

The functional scope of defensins extends to other physiological and pathophysiological processes.

-

Anti-tumor Activity : Some defensins exhibit direct cytotoxicity against cancer cells by permeabilizing their membranes and can modulate the tumor microenvironment by recruiting immune cells.[17][18][19] Human beta-defensin-1 (B1578038) (hBD-1), for example, has been identified as a tumor suppressor.[15]

-

Signaling in Development and Reproduction : In plants, specific this compound are involved in signaling to prevent self-pollination.[1] In mammals, defensins play a role in sperm motility and function.[18]

-

Abiotic Stress Resistance : Plant defensins have been shown to be involved in tolerance to abiotic stresses such as heavy metals, cold, drought, and salinity.

Signaling Pathways & Workflows

Visualizing the complex interactions and experimental procedures is crucial for understanding the function of this compound. The following diagrams, rendered in DOT language, illustrate a key signaling pathway and standard experimental workflows.

Signaling Pathway: hBD-2 and CCL20 via CCR6

Human β-defensin 2 (hBD-2) and the chemokine CCL20 act as ligands for the CCR6 receptor, which is expressed on various immune cells and epithelial cells.[4][20] Activation of this pathway is crucial for immune cell recruitment and epithelial restitution. The signaling cascade involves G-protein activation, mobilization of intracellular calcium, and activation of PI3K and Rho GTPase pathways, leading to cytoskeletal reorganization and cell migration.[4][20]

Caption: Signaling cascade initiated by hBD-2 or CCL20 binding to the CCR6 receptor.

Experimental Workflow: Radial Diffusion Assay (RDA)

The Radial Diffusion Assay is a common method to quantify the antimicrobial activity of peptides. It involves inoculating a thin agarose (B213101) gel with a specific concentration of microorganisms. The peptide is then added to a well punched in the gel, and the diameter of the clear zone of growth inhibition is measured after incubation.

Caption: Step-by-step experimental workflow for the Radial Diffusion Assay.

Experimental Workflow: Boyden Chamber Chemotaxis Assay

The Boyden Chamber (or Transwell) assay is the gold standard for measuring the chemotactic response of cells to a specific agent like a defensin.[21] Cells are placed in an upper chamber, separated by a porous membrane from a lower chamber containing the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.[14]

Caption: Step-by-step workflow for the Boyden Chamber chemotaxis assay.

Detailed Experimental Protocols

Protocol: Radial Diffusion Assay for Antimicrobial Activity

This protocol is adapted from standard methodologies for determining the antimicrobial activity of peptides.[11][12][22]

Objective: To determine the concentration-dependent antimicrobial activity of a defensin-like peptide against a target microorganism.

Materials:

-

Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium.

-

Agarose (low-EEO).

-

100 mM Sodium Phosphate buffer (NaPO₄), pH 7.4.

-

Sterile petri dishes.

-

Target microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

Defensin-like peptide stock solution of known concentration.

-

Sterile water or appropriate buffer for dilutions.

-

Incubator.

-

Calipers or ruler for measurement.

Procedure:

-

Microorganism Preparation: Inoculate 5 mL of TSB with a single colony of the target microorganism. Incubate overnight at 37°C with shaking. The next day, dilute the culture to a final concentration of approximately 1-4 x 10⁶ Colony Forming Units (CFU)/mL in fresh medium.

-

Agarose Gel Preparation: Prepare a sterile underlay gel by autoclaving a solution of 1% (w/v) agarose in 10 mM NaPO₄ buffer. Cool the solution in a 50°C water bath.

-

Inoculation and Pouring: Add the prepared bacterial suspension to the molten agarose to a final concentration of ~10⁵ CFU/mL. Mix gently but thoroughly to avoid air bubbles. Immediately pour 10 mL of the inoculated agarose into each 100 mm petri dish and allow it to solidify on a level surface.

-

Well Creation: Once the gel has solidified, punch a series of 3-4 mm diameter wells into the agar (B569324) using a sterile hole puncher or pipette tip.

-

Peptide Application: Pipette a fixed volume (e.g., 5-10 µL) of the defensin peptide solution (at various concentrations) into each well. Use a sterile buffer or water as a negative control.

-

Incubation: Incubate the plates for 3 hours at 37°C to allow for peptide diffusion. Then, invert the plates and incubate for an additional 18-24 hours at 37°C to allow for bacterial growth.

-

Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well. Subtract the diameter of the well itself from this measurement. Plot the diameter of the clear zone (in mm) against the concentration of the peptide to determine the dose-response relationship.

Protocol: Boyden Chamber Assay for Chemotaxis

This protocol outlines the procedure for measuring the chemotactic activity of defensins on a target cell type, such as monocytes or dendritic cells, using a commercially available Boyden chamber (Transwell) system.[14][21]

Objective: To quantify the migratory response of a specific cell type towards a concentration gradient of a defensin-like peptide.

Materials:

-

Boyden chamber apparatus (e.g., 24-well plate with 5 or 8 µm pore size polycarbonate membrane inserts).

-

Target cells (e.g., human monocytes, immature dendritic cells).

-

Cell culture medium (e.g., RPMI 1640) with and without serum.

-

Bovine Serum Albumin (BSA).

-

Defensin-like peptide (chemoattractant).

-

Fixing solution (e.g., methanol).

-

Staining solution (e.g., Giemsa or Crystal Violet).

-

Microscope.

Procedure:

-

Chamber Preparation: Place the sterile Transwell inserts into the wells of the 24-well plate.

-

Chemoattractant Loading: In the lower chamber (the well), add 600 µL of culture medium containing the defensin peptide at the desired concentration(s). As a negative control, use medium with buffer alone. As a positive control, use a known chemoattractant for the cell type.

-

Cell Preparation: Harvest the target cells and wash them with serum-free medium. Resuspend the cells in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.

-

Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type (e.g., 90 minutes for monocytes, 4-6 hours for dendritic cells).

-

Termination of Assay: After incubation, carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove any non-migrated cells from the top surface of the membrane.

-

Fixing and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol (B129727) for 10 minutes. Allow to air dry, then stain with a suitable stain (e.g., 0.5% Crystal Violet for 20 minutes). Gently wash the inserts in distilled water to remove excess stain.

-

Quantification: Count the number of migrated cells on the membrane using a light microscope. Count at least 3-5 high-power fields per membrane and calculate the average. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be read on a plate reader. The results are often expressed as a chemotactic index (fold increase in migration over the negative control).

Conclusion and Future Directions

Defensin-like peptides are far more than simple antimicrobial agents; they are pleiotropic effectors with sophisticated roles in host defense, immunity, and cellular regulation. Their ability to directly eliminate pathogens while simultaneously orchestrating a robust immune response makes them highly attractive candidates for therapeutic development.[5] Future research will continue to unravel the full extent of their biological functions, explore their potential as anti-inflammatory and anti-cancer agents, and develop defensin-mimetics with improved stability and efficacy for clinical applications.[1] The protocols and data presented in this guide provide a foundational framework for professionals engaged in the discovery and development of these promising biomolecules.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Chemokines Meet Defensins: the Merging Concepts of Chemoattractants and Antimicrobial Peptides in Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR6 Regulation of the Actin Cytoskeleton Orchestrates Human Beta Defensin-2- and CCL20-mediated Restitution of Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 8. idexx.dk [idexx.dk]

- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monocyte-chemotactic activity of defensins from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diseases.jensenlab.org [diseases.jensenlab.org]

- 19. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CCR6 activation links innate immune responses to mucosa-associated lymphoid tissue lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 22. pubs.acs.org [pubs.acs.org]

The Core Mechanisms of Antimicrobial Defensin-Like Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanisms of action employed by antimicrobial defensin-like peptides (DLPs), a critical component of the innate immune system and a promising avenue for novel therapeutic development. This document provides a comprehensive overview of their primary modes of action, quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of key pathways and processes.

Primary Mechanisms of Antimicrobial Action

Defensin-like peptides are characterized by their cationic nature and amphipathic structure, which are central to their antimicrobial activity. Their mechanisms of action are broadly categorized into membrane disruption and interference with intracellular processes.

Membrane Disruption: The First Line of Attack

The initial and most well-characterized mechanism of this compound is the permeabilization and disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptides and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] This initial binding is a crucial step that concentrates the peptides on the microbial surface.[2]

Following this initial interaction, this compound disrupt the membrane integrity through several proposed models:

-

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, forming a pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel through which ions and other small molecules can leak out, leading to cell death.

-

Toroidal Pore Model: Here, the peptides induce the lipid monolayers to bend inward, forming a pore that is lined by both the peptides and the head groups of the lipid molecules. This model involves significant disruption of the membrane structure.

-

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they cause a detergent-like disruption of the membrane, leading to the formation of micelles and complete membrane lysis.[3]

dot

Intracellular Targeting: Beyond the Membrane

Increasing evidence suggests that many this compound can translocate across the microbial membrane without causing immediate lysis and subsequently interfere with essential intracellular processes. This dual-action mechanism enhances their antimicrobial efficacy.

-

Inhibition of Nucleic Acid Synthesis: Some defensins can bind to microbial DNA and RNA, interfering with replication, transcription, and translation.[4] This interaction is often electrostatic, involving the positively charged peptide and the negatively charged phosphate (B84403) backbone of nucleic acids.

-

Inhibition of Protein Synthesis: this compound can inhibit protein synthesis by binding to ribosomes or other components of the translational machinery. For instance, the proline-rich antimicrobial peptide Bac5 has been shown to specifically inhibit bacterial translation.

-

Inhibition of Cell Wall Synthesis: A key intracellular target for some defensins is Lipid II, a precursor molecule in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By binding to Lipid II, these peptides prevent its incorporation into the growing peptidoglycan layer, thereby weakening the cell wall and leading to cell death.[5]

-

Enzyme Inhibition: Defensins can also inhibit the activity of essential microbial enzymes, disrupting metabolic pathways necessary for survival.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of defensin-like peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for selected human, plant, and invertebrate defensins against common pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Human β-Defensins (hBDs)

| Peptide | Target Microorganism | MIC (µg/mL) | Reference |

| hBD-2 | Escherichia coli | 4.1 - 25.0 | [6] |

| hBD-2 | Staphylococcus aureus | >250 | [6] |

| hBD-2 | Pseudomonas aeruginosa | >250 | [6] |

| hBD-2 | Candida albicans | 22.7 | [6] |

| hBD-3 | Escherichia coli | 2.6 - 21.3 | [6] |

| hBD-3 | Staphylococcus aureus | 1 (0.5–4) mg/L | [2][7] |

| hBD-3 | Pseudomonas aeruginosa | 4.5 - >250 | [6] |

| hBD-3 | Candida albicans | 33.8 | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Plant and Invertebrate Defensins

| Peptide | Origin | Target Microorganism | MIC (µM) | Reference |

| Rs-AFP2 | Radish | Candida albicans | 0.6 - 10 | [8] |

| Drosomycin | Fruit fly | Neurospora crassa | <1 | [4] |

| Cg-Defh1 | Oyster | Micrococcus luteus | 0.01 - 0.1 | [9] |

| Cg-Defh2 | Oyster | Bacillus subtilis | 0.01 - 0.1 | [9] |

Bacterial Response to Antimicrobial Peptides: The PhoQ-PhoP Signaling System

Bacteria have evolved mechanisms to sense and respond to the presence of antimicrobial peptides. One of the key signaling pathways involved is the PhoQ-PhoP two-component system, which is highly conserved in Gram-negative bacteria.

The sensor kinase PhoQ, located in the inner membrane, is activated by various signals, including low Mg²⁺ concentrations and the presence of cationic antimicrobial peptides.[10][11][12][13] Upon activation, PhoQ autophosphorylates and then transfers the phosphate group to the response regulator PhoP. Phosphorylated PhoP acts as a transcription factor, regulating the expression of a large number of genes. These genes are involved in modifying the bacterial cell envelope, for example by altering the net charge of the LPS, which reduces the binding of cationic peptides and thus confers resistance.[10]

dot

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of antimicrobial defensin-like peptides.

Membrane Permeabilization Assay using SYTOX Green

This assay measures the ability of a peptide to permeabilize the bacterial cytoplasmic membrane. SYTOX Green is a fluorescent dye that cannot cross the intact membrane of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Antimicrobial peptide of interest

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence detection (excitation/emission ~485/520 nm)

-

96-well black, clear-bottom microplates

Protocol:

-

Bacterial Preparation: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.05.

-

Dye Addition: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM. Incubate in the dark for 15-30 minutes to allow for dye equilibration.

-

Assay Setup: Aliquot the bacterial suspension containing SYTOX Green into the wells of the 96-well plate.

-

Peptide Addition: Add the antimicrobial peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., a known membrane-disrupting agent like melittin (B549807) or Triton X-100).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using the microplate reader. Take readings every 1-5 minutes for a total of 30-60 minutes.

-

Data Analysis: Plot the fluorescence intensity as a function of time for each peptide concentration. The rate and extent of the fluorescence increase are indicative of the membrane permeabilization activity.

dot

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of peptides to DNA. The principle is that a DNA fragment bound to a peptide will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment.

Materials:

-

Purified DNA fragment (e.g., plasmid DNA or a specific oligonucleotide)

-

Antimicrobial peptide of interest

-

Binding buffer (e.g., containing Tris-HCl, KCl, EDTA, DTT, glycerol)

-

Loading dye

-

Polyacrylamide or agarose gel

-

Electrophoresis apparatus and power supply

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Gel imaging system

Protocol:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the DNA fragment, the antimicrobial peptide at varying concentrations, and the binding buffer. The final reaction volume is typically 10-20 µL. Include a control reaction with no peptide.

-

Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for binding to occur.

-

Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run non-denaturing polyacrylamide or agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Data Analysis: A "shift" in the migration of the DNA band in the presence of the peptide, compared to the free DNA control, indicates a DNA-peptide complex has formed. The intensity of the shifted band can be used to estimate the binding affinity.

In Vitro Transcription/Translation Inhibition Assay

This assay determines if a peptide can inhibit the synthesis of proteins from a DNA template in a cell-free system.

Materials:

-

In vitro transcription/translation kit (e.g., PURExpress® from NEB)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Antimicrobial peptide of interest

-

Luminometer or fluorometer for detecting the reporter protein

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the components of the in vitro transcription/translation system, the DNA template, and the antimicrobial peptide at various concentrations. Include a positive control (no peptide) and a negative control (no DNA template).

-

Incubation: Incubate the reactions at the recommended temperature (usually 37°C) for 1-2 hours.

-

Detection: Measure the amount of reporter protein produced in each reaction using a luminometer (for luciferase) or a fluorometer (for GFP).

-

Data Analysis: Plot the reporter signal as a function of the peptide concentration. A decrease in the signal indicates inhibition of transcription and/or translation. Further experiments can be performed to distinguish between these two possibilities (e.g., by providing an mRNA template instead of a DNA template to specifically assess translation inhibition).[14][15]

Conclusion

Antimicrobial defensin-like peptides employ a sophisticated and often multi-pronged approach to neutralize microbial threats. Their ability to disrupt microbial membranes and interfere with critical intracellular processes makes them highly effective antimicrobial agents. The quantitative data presented here highlight their potent activity against a broad spectrum of pathogens. The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms of these fascinating molecules. A thorough understanding of their mode of action is crucial for the rational design and development of novel peptide-based therapeutics to combat the growing challenge of antibiotic resistance.

References

- 1. Antimicrobial Characterization of Human β-Defensin 3 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drosophila host defense: Differential induction of antimicrobial peptide genes after infection by various classes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human β-Defensins Kill Candida albicans in an Energy-Dependent and Salt-Sensitive Manner without Causing Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of the Antifungal Plant Defensin RsAFP2 against Candida Isolates and Its In Vivo Efficacy in Prophylactic Murine Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Invertebrate Defensin Mechanism of Action: OYSTER DEFENSINS INHIBIT PEPTIDOGLYCAN BIOSYNTHESIS BY BINDING TO LIPID II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system [frontiersin.org]

- 11. The PhoQ-Activating Potential of Antimicrobial Peptides Contributes to Antimicrobial Efficacy and Is Predictive of the Induction of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of PhoP-PhoQ Activation by Broad Repertoire of Antimicrobial Peptides on Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characteristics of Platypus Venom Defensin-Like Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the male platypus (Ornithorhynchus anatinus) is a complex cocktail of bioactive molecules, among which the defensin-like peptides (DLPs) are a major component.[1][2] These peptides are of significant interest to researchers due to their unique structural features and evolutionary relationship with mammalian β-defensins.[3] Despite being the most abundant peptides in the venom, their precise biological function remains largely enigmatic, though a role in the excruciating pain associated with platypus envenomation has been suggested.[1][4] This technical guide provides a comprehensive overview of the structural characteristics of platypus venom this compound, details the experimental protocols used for their characterization, and presents this information in a format tailored for researchers, scientists, and professionals in drug development.

Structural Characteristics of Defensin-Like Peptides

Platypus venom contains a family of at least four defensin-like peptides, denominated DLP-1, DLP-2, DLP-3, and DLP-4.[5][6] These peptides are polypeptides of approximately 5 kDa.[5][7] A notable feature of this peptide family is the existence of post-translational modification in the form of a D-amino acid at position 2 in DLP-2, which is otherwise identical in sequence to DLP-4.[8][9] An 'intermediate' defensin-like peptide (Int-DLP) has also been identified from the platypus genome and synthesized for structural and functional studies.[10][11]

The three-dimensional structure of several this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a conserved fold.[5][12] The primary structural elements include a short alpha-helix and an anti-parallel beta-sheet.[5][12] Specifically, in DLP-1, the anti-parallel beta-sheet is formed by residues 15-18 and 37-40, while a small 3(10) helix spans residues 10-12.[12] Similarly, DLP-2 possesses a short helix from residues 9-12 and an anti-parallel beta-sheet comprising residues 15-18 and 37-40.[5][6] This overall fold is stabilized by three disulfide bonds and is reminiscent of the structure of β-defensin-12 and the sea anemone sodium channel neurotoxin ShI.[5][12] However, the side chains crucial for the function of β-defensin-12 and ShI are not conserved in the platypus this compound, suggesting a distinct biological role.[12]

A unique characteristic of DLP-2 is the presence of a D-methionine at the second position of its amino acid sequence.[8][9] Its counterpart, DLP-4, has an L-methionine at the same position, while the rest of the 42-amino-acid sequence is identical.[8][9] This stereoisomerism is the result of a post-translational modification by an L-to-D-amino-acid-residue isomerase found in the platypus venom gland.[8][13] Interestingly, this incorporation of a D-amino acid has a minimal effect on the overall three-dimensional structure of the peptide in solution.[8][14]

The 'intermediate' DLP (Int-DLP) also shares the overall structural fold of the other this compound and β-defensins. However, it possesses a third antiparallel β-strand, making its structure more similar to β-defensins than to the other platypus this compound.[10]

Quantitative Structural Data

| Peptide | Number of Residues | Molecular Weight (Da) | Alpha-Helix Residues | Anti-parallel Beta-Sheet Residues | PDB ID |

| DLP-1 | 42 | ~5000 | 10-12 (310 helix) | 15-18 and 37-40 | Not available |

| DLP-2 | 42 | ~5000 | 9-12 | 15-18 and 37-40 | 1D6B |

| DLP-4 | 42 | ~5000 | Not explicitly stated, but structure is very similar to DLP-2 | Not explicitly stated, but structure is very similar to DLP-2 | 1ZUF[15] |

| Int-DLP | Not specified | Not specified | Not specified | Contains a third antiparallel β-strand | Not available |

Experimental Protocols

The characterization of platypus venom this compound involves a multi-step process from venom extraction to high-resolution structure determination.

Venom Extraction

Crude venom is typically collected from the spurs of adult male platypuses.[16] The collected venom can then be diluted in an appropriate buffer for further processing.[16] Given the challenges in obtaining venom, some studies have utilized venom gland extracts prepared from deceased animals.

Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purification of individual this compound from the crude venom mixture is achieved using RP-HPLC.[17][18]

-

Column: A C18 reverse-phase column is commonly used (e.g., Vydac C18 or Synergi 4μ Hydro RP).[19][20]

-

Solvents:

-

Gradient: A linear gradient of increasing concentration of Solvent B is applied to elute the peptides. A typical gradient might be from 5-20% B over 5 minutes, followed by 20-45% B over 40 minutes.[19]

-

Detection: Elution of peptides is monitored by UV absorbance at 214 and 280 nm.[20]

-

Fraction Collection: Fractions corresponding to the peptide peaks of interest are collected for further analysis.

Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structures of the purified this compound are determined using solution-state NMR spectroscopy.[21][22][23]

-

Sample Preparation: Purified peptide is dissolved in a solution of H₂O/D₂O (9:1 v/v) or 100% D₂O to a concentration of approximately 1.0–2.5 mM, with the pH adjusted to around 4.0.[21]

-

NMR Experiments: A suite of 2D NMR experiments is performed to obtain structural information. These typically include:

-

Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.[21]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[21] NOESY spectra are often recorded with varying mixing times (e.g., 50, 100, 150, 300, and 400 ms).[22]

-

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): To obtain through-bond scalar coupling information for assigning resonances and determining dihedral angle constraints.[22]

-

-

Data Processing and Structure Calculation:

-

The NMR spectra are processed using specialized software.

-

Resonance assignments are made by identifying the unique chemical shifts for each atom in the peptide.

-

Distance constraints from NOESY spectra and dihedral angle constraints from COSY spectra and chemical shift analysis are used as input for structure calculation programs (e.g., DYANA, CNS).[5][8]

-

An ensemble of the 20 lowest-energy structures that satisfy the experimental constraints is typically generated to represent the solution structure of the peptide.

-

Biological Function and Signaling Pathways

The precise biological function of platypus venom this compound remains an active area of investigation. Despite their structural similarity to β-defensins, they have been shown to lack antimicrobial activity.[5][6] Furthermore, DLP-1 did not exhibit any activity on rat dorsal-root-ganglion sodium-channel currents.[12] It is hypothesized that this compound may contribute to the intense and persistent pain that is a hallmark of platypus envenomation, possibly acting synergistically with other venom components.[1] However, the specific molecular targets and signaling pathways through which they might exert such an effect have not yet been elucidated. The discovery of an 'intermediate' DLP with antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa suggests functional diversity within this peptide family.[10]

Visualizations

Experimental Workflow for DLP Characterization

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. Defensins and the convergent evolution of platypus and reptile venom genes [openresearch-repository.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Defensin-like peptide-2 from platypus venom: member of a class of peptides with a distinct structural fold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 7. portlandpress.com [portlandpress.com]

- 8. D-Amino acid residue in a defensin-like peptide from platypus venom: effect on structure and chromatographic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure and antimicrobial activity of platypus 'intermediate' defensin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and antimicrobial activity of platypus 'intermediate' defensin-like peptide [researchonline.jcu.edu.au]

- 12. Solution structure of a defensin-like peptide from platypus venom - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-amino acid residue in a defensin-like peptide from platypus venom: effect on structure and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. rcsb.org [rcsb.org]

- 16. Platypus Venom Solutions - Creative Proteomics [creative-proteomics.com]

- 17. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Venom Peptide/Protein Purification - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Structure determination of human and murine β-defensins reveals structural conservation in the absence of significant sequence similarity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]

The Role of Lipopolysaccharides in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharides (LPS), integral components of the outer membrane of Gram-negative bacteria, are potent elicitors of innate immunity in both animals and plants. In the realm of plant biology, LPS are recognized as Microbe-Associated Molecular Patterns (MAMPs). This recognition triggers a cascade of defense responses, collectively known as Pattern-Triggered Immunity (PTI), which forms the first line of defense against invading pathogens. This technical guide provides a comprehensive overview of the role of LPS in plant defense, detailing the signaling pathways, key experimental protocols for its study, and quantitative data on its effects. While the user's initial query mentioned "DLPS," extensive research indicates this is likely a typographical error, and the focus of this guide will be on the well-documented role of LPS.

LPS Perception and Signaling

The perception of LPS in plants is a critical first step in initiating a defense response. While the complete picture is still emerging, significant strides have been made in identifying key receptors and downstream signaling components.

The LORE Receptor and Downstream Cascade

In the model plant Arabidopsis thaliana, the primary receptor for LPS has been identified as the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) protein.[1] LORE is a B-type lectin S-domain receptor kinase.[2][3] Recent studies suggest that LORE may not directly bind to the entire LPS molecule but rather recognizes specific components, such as medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), which are constituents of the lipid A moiety of LPS.[1]

Upon recognition of its ligand, LORE becomes activated through autophosphorylation. This activation initiates a phosphorylation cascade, starting with the trans-phosphorylation of receptor-like cytoplasmic kinases (RLCKs) such as PBL34, PBL35, and PBL36.[4] These activated PBLs, in turn, phosphorylate and activate Mitogen-Activated Protein Kinase (MAPK) cascades, which are central signaling modules in plant immunity.[4][5][6][7]

Figure 1: LPS signaling pathway in plants.

Secondary Messengers in LPS Signaling

The perception of LPS also leads to rapid changes in the concentration of intracellular second messengers, including reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca²⁺).

-

Reactive Oxygen Species (ROS): LPS treatment induces a biphasic ROS burst in plants.[2][3] The initial, transient burst is apoplastic and dependent on NADPH oxidases, while a second, more sustained burst originates from the chloroplasts.[2]

-

Nitric Oxide (NO): NO is a key signaling molecule in plant defense, and its production is stimulated by LPS.[5][6][8][9][10][11][12][13][14][15]

-

Calcium (Ca²⁺): An increase in cytosolic Ca²⁺ concentration is one of the earliest responses to MAMP perception, including LPS.[16][17][18][19][20][21][22][23][24][25][26] This Ca²⁺ influx is thought to be a crucial step in activating downstream defense responses.

The precise interplay between the LORE signaling cascade and the generation of these second messengers is an active area of research. It is hypothesized that LORE activation directly or indirectly leads to the opening of ion channels and the activation of enzymes responsible for ROS and NO production.[23][24][25][26]

Quantitative Data on LPS-Induced Defense Responses

The following tables summarize quantitative data from various studies on the effects of LPS on plant defense responses.

Table 1: LPS-Induced Gene Expression in Arabidopsis thaliana

| Gene | Function | Fold Change (LPS vs. Control) | Reference |

| FRK1 | Flg22-induced receptor-like kinase 1 | >10 | [11] |

| WRKY29 | Transcription factor | ~8 | [27] |

| PR1 | Pathogenesis-related protein 1 | ~5 | [27] |

| CYP81F2 | Cytochrome P450 | >15 | [11] |

Table 2: LPS-Induced Gene Expression in Rice (Oryza sativa)

| Gene | Function | Fold Change (LPS vs. Control) | Reference |

| OsWRKY45 | Transcription factor | >20 | [28] |

| PBZ1 | Probenazole-inducible protein | ~15 | [29] |

| OsPR1b | Pathogenesis-related protein 1b | ~10 | [29] |

| OsPAL | Phenylalanine ammonia-lyase | ~8 | [1] |

Table 3: LPS-Induced Production of Reactive Oxygen Species (ROS)

| Plant Species | LPS Concentration | Peak ROS Production (Relative Luminescence Units) | Time to Peak | Reference |

| Arabidopsis thaliana | 50 µg/mL | ~15,000 | 10-15 min | [2] |

| Nicotiana benthamiana | 100 µg/mL | ~25,000 | 15-20 min | [2] |

| Rice (Oryza sativa) | 50 µg/mL | ~8,000 | 10-15 min | [29] |

Table 4: LPS-Induced Nitric Oxide (NO) Production

| Plant System | LPS Concentration | NO Production (µM) | Time Point | Reference |

| Arabidopsis thaliana cell culture | 100 µg/mL | ~2.5 | 6 hours | [8][9] |

| Tobacco (BY-2) cell culture | 50 µg/mL | ~1.8 | 4 hours | [8][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of LPS in plant defense.

Protocol 1: Extraction and Purification of LPS from Pseudomonas syringae

This protocol is adapted from published methods for the isolation of LPS from Gram-negative bacteria.[19]

Materials:

-

Pseudomonas syringae culture

-

Phosphate-buffered saline (PBS)

-

DNase I and RNase A

-

Proteinase K

-

Tris-saturated phenol (B47542)

-

Diethyl ether

-

2x SDS-PAGE sample buffer

Procedure:

-

Grow P. syringae in a suitable liquid medium to the desired cell density.

-

Harvest cells by centrifugation and wash the pellet with PBS.

-

Resuspend the cell pellet in PBS and lyse the cells by sonication or French press.

-

Add DNase I and RNase A to the lysate and incubate to degrade nucleic acids.

-

Add Proteinase K to the lysate and incubate to digest proteins.

-

Perform a hot phenol-water extraction by adding an equal volume of hot (65°C) Tris-saturated phenol to the lysate, vortexing, and incubating at 65°C.

-

Separate the phases by centrifugation. The LPS will be in the aqueous phase.

-

Carefully collect the aqueous phase and precipitate the LPS by adding cold ethanol (B145695).

-

Wash the LPS pellet with ethanol and then with diethyl ether to remove residual phenol.

-

Air-dry the purified LPS pellet and resuspend it in sterile, endotoxin-free water.

-

Quantify the LPS concentration using a suitable method, such as the KDO assay.

Figure 2: LPS extraction workflow.

Protocol 2: Measurement of ROS Burst using a Luminol-Based Assay

This protocol is a standard method for quantifying the production of ROS in plant tissues.[2]

Materials:

-

Plant leaf discs

-

Luminol (B1675438) solution

-

Horseradish peroxidase (HRP)

-

LPS solution

-

Luminometer

Procedure:

-

Excise leaf discs from the plant of interest and float them on water overnight in a 96-well plate to reduce wounding-induced ROS.

-

Replace the water with a solution containing luminol and HRP.

-

Measure the background luminescence for a few minutes using a luminometer.

-

Add the LPS solution to each well to elicit the ROS burst.

-

Immediately begin measuring the luminescence in the luminometer, taking readings at regular intervals for at least 30-60 minutes.

-

The data is typically plotted as relative luminescence units (RLU) over time.

Protocol 3: Measurement of Nitric Oxide Production using the Griess Reagent Assay

This colorimetric assay is widely used to quantify nitrite (B80452), a stable product of NO.[5][6][8][9][10][11][12][13][14][15]

Materials:

-

Plant cell culture or tissue extract

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Treat the plant cells or tissues with LPS for the desired time.

-

Collect the culture medium or prepare a tissue extract.

-

In a 96-well plate, mix the sample with an equal volume of Griess reagent.

-

Incubate the plate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite solutions.

Protocol 4: In-Gel Kinase Assay for MAPK Activation

This assay allows for the detection of activated MAPKs in protein extracts.[9][30]

Materials:

-

Plant tissue

-

Protein extraction buffer

-

SDS-PAGE gels containing a MAPK substrate (e.g., Myelin Basic Protein, MBP)

-

[γ-³²P]ATP

-

Phosphor imager or X-ray film

Procedure:

-

Treat plant tissue with LPS and a control solution.

-

Extract total proteins from the tissue.

-

Separate the proteins on an SDS-PAGE gel containing the embedded MAPK substrate.

-

Wash the gel to remove SDS and renature the proteins.

-

Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.

-

Wash the gel extensively to remove unincorporated radioactivity.

-

Dry the gel and expose it to a phosphor imager screen or X-ray film to visualize the phosphorylated substrate, which indicates MAPK activity.

Figure 3: In-gel kinase assay workflow.

Protocol 5: Calcium Imaging in Arabidopsis Protoplasts

This protocol allows for the visualization of changes in intracellular calcium concentration in real-time.[16][17][18][19][20][21][22]

Materials:

-

Arabidopsis seedlings expressing a genetically encoded calcium sensor (e.g., aequorin or GCaMP)

-

Protoplasting enzyme solution (cellulase, macerozyme)

-

W5 solution

-

LPS solution

-

Fluorescence microscope with a sensitive camera

Procedure:

-

Isolate protoplasts from the leaves of Arabidopsis seedlings expressing the calcium sensor.

-

Allow the protoplasts to recover.

-

Mount the protoplasts on a microscope slide.

-

Record the baseline fluorescence of the protoplasts.

-

Add the LPS solution to the protoplasts.

-

Immediately begin recording a time-lapse series of fluorescence images to capture the changes in intracellular calcium concentration.

-

The fluorescence intensity is then quantified and plotted over time to visualize the calcium transient.

Conclusion and Future Perspectives

The recognition of LPS by plants is a fundamental aspect of their innate immune system. The identification of the LORE receptor and components of its downstream signaling pathway has significantly advanced our understanding of this process. The activation of MAPK cascades and the production of second messengers like ROS, NO, and Ca²⁺ are critical for the induction of a robust defense response, including the expression of a wide array of defense-related genes.

Future research in this field will likely focus on several key areas:

-

Elucidating the complete LPS receptor complex: While LORE is a key component, other co-receptors or accessory proteins may be involved in LPS perception and signaling.

-

Mapping the upstream signaling events: The precise mechanisms by which LORE activation leads to the production of second messengers are still not fully understood.

-

Understanding the specificity of LPS recognition: Different bacterial species produce structurally diverse LPS molecules. How plants differentiate between LPS from pathogenic, symbiotic, and commensal bacteria is a crucial question.

-

Translating knowledge to crop improvement: A deeper understanding of the LPS signaling pathway could lead to the development of novel strategies to enhance disease resistance in agriculturally important crops.

The continued investigation into the role of LPS in plant defense holds great promise for advancing our fundamental knowledge of plant immunity and for developing new tools to ensure global food security.

References

- 1. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharides Trigger Two Successive Bursts of Reactive Oxygen Species at Distinct Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharides Trigger Two Successive Bursts of Reactive Oxygen Species at Distinct Cellular Locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative proteomics reveals dynamic changes in the plasma membrane during Arabidopsis immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 8. Quantitative Proteomics Reveals Dynamic changes in the Plasma Membrane Proteome During Arabidopsis Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Kinase Activity in Plants with In-Gel Kinase Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. A Detailed Protocol for the Isolation of Arabidopsis thaliana Mesophyll Protoplasts and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The transcriptional landscape of Arabidopsis thaliana pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress-Induced Calcium Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions [frontiersin.org]

- 20. Cytoplasmic calcium increases in response to changes in the gravity vector in hypocotyls and petioles of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. berthold.com [berthold.com]

- 22. Resting cytosol Ca2+ level maintained by Ca2+ pumps affects environmental responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cross Talk Between Cyclic Nucleotides and Calcium Signaling Pathways in Plants–Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crosstalk between Ca2+ and Other Regulators Assists Plants in Responding to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantitative Proteomics Reveals Dynamic Changes in the Plasma Membrane During Arabidopsis Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

A Technical Guide to the Classification of Defensin-Like Peptide Families

For Researchers, Scientists, and Drug Development Professionals

Defensin-like peptides (DLPs) represent a vast and diverse superfamily of small, cationic, cysteine-rich peptides that are crucial components of the innate immune system across kingdoms. Their broad-spectrum antimicrobial activity, coupled with immunomodulatory functions, has positioned them as promising candidates for the development of novel therapeutics. This guide provides an in-depth classification of DLP families, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Classification of Defensin-Like Peptides

The primary classification of this compound is based on their evolutionary origin and three-dimensional structure, which is largely dictated by the pattern of disulfide bond connectivity between conserved cysteine residues.[1][2] This structural framework gives rise to two major superfamilies: the cis-defensins and the trans-defensins .[3][4]

-

Cis-Defensins: This large superfamily is found in plants, fungi, and invertebrates. Its members share a conserved cysteine-stabilized α-helix and β-sheet (CSαβ) motif.[4]

-

Trans-Defensins: This superfamily includes vertebrate defensins (α, β, and θ) and some invertebrate defensins, such as the "big defensins".[3]

The classification of defensins extends to various families based on their kingdom of origin and specific structural features.

Data Presentation: Disulfide Connectivity and Physicochemical Properties

The following tables summarize the key characteristics of major defensin (B1577277) families, providing a basis for comparison and further research.

Table 1: Disulfide Bridge Connectivity Patterns in Defensin Families

| Family | Subfamily/Group | Disulfide Connectivity Pattern | Representative Example(s) |

| Vertebrate Defensins | α-defensins | Cys I-VI, Cys II-IV, Cys III-V | Human Neutrophil Peptide 1 (HNP-1) |

| β-defensins | Cys I-V, Cys II-IV, Cys III-VI | Human β-defensin 2 (hBD-2) | |

| θ-defensins | Cys I-VI, Cys II-V, Cys III-IV (cyclic) | Rhesus θ-defensin 1 (RTD-1) | |

| Plant Defensins | 8-Cysteine | Cys I-VIII, Cys II-V, Cys III-VI, Cys IV-VII | Nicotiana alata defensin 1 (NaD1) |

| 10-Cysteine | Cys I-X, Cys II-V, Cys III-VII, Cys IV-VIII, Cys VI-IX | Petunia hybrida defensin 1 (PhD1) | |

| Invertebrate Defensins | Insect Defensins | Cys I-IV, Cys II-V, Cys III-VI | Drosomycin |

| Mollusc Defensins | Cys I-IV, Cys II-V, Cys III-VI | Mytilin | |

| Big Defensins | C-terminal β-defensin-like domain with Cys I-V, Cys II-IV, Cys III-VI connectivity | Tachyplesin | |

| Fungal Defensins | Fungal Defensin-Like Peptides (fthis compound) | Cys I-IV, Cys II-V, Cys III-VI | Plectasin |

Table 2: Physicochemical Properties of Representative Defensins

| Defensin | Family | Organism | Molecular Weight (Da) | Net Charge (at pH 7) |

| HNP-1 | α-defensin | Homo sapiens | 3442 | +3 |

| hBD-2 | β-defensin | Homo sapiens | 4330 | +6 |

| NaD1 | Plant Defensin | Nicotiana alata | 5200 | +4 |

| Drosomycin | Insect Defensin | Drosophila melanogaster | 4900 | +5 |

| Plectasin | Fungal DLP | Pseudoplectania nigrella | 4400 | +3 |

Antimicrobial Activity of Defensin Families

The antimicrobial potency of defensins varies significantly across families and even among members of the same family. This activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that inhibits the visible growth of a microorganism. The following tables provide a comparative overview of the antimicrobial spectra of different defensin families against a selection of common pathogens.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Human α- and β-Defensins

| Defensin | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans |

| HNP-1 | 12 - 256 | >100 | 2 - 8 | 1 - 10 |

| hBD-2 | 4 - 8 | 100 | >250 | 3.9 - >250 |

| hBD-3 | 1 - 4 | 2 - 4 | 0.5 - 4 | 1.4 - >250 |

Note: MIC values can vary depending on the specific strain and experimental conditions.[5][6][7][8][9][10][11]

Table 4: Antimicrobial Activity (MIC, µg/mL) of Plant, Invertebrate, and Fungal Defensins

| Defensin | Target Microorganism | MIC (µg/mL) |

| Plant Defensins | ||

| NaD1 (N. alata) | Fusarium oxysporum | < 2.5 |

| Rs-AFP2 (R. sativus) | Botrytis cinerea | 5 - 10 |

| Invertebrate Defensins | ||

| Drosomycin (D. melanogaster) | Neurospora crassa | 1 - 5 |

| Mytilin (M. edulis) | Micrococcus luteus | 0.8 |

| Fungal Defensins | ||

| Plectasin (P. nigrella) | Streptococcus pneumoniae | 1 - 2 |

Note: MIC values can vary depending on the specific strain and experimental conditions.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in defensin research, from isolation and synthesis to structural and functional characterization.

Isolation and Purification of Defensins from Neutrophils

This protocol outlines the extraction and purification of α-defensins from human neutrophils.

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

Granule Extraction: Resuspend the neutrophil pellet in a disruption buffer (e.g., 0.34 M sucrose, 1 mM EDTA) and disrupt the cells by nitrogen cavitation or sonication.

-

Subcellular Fractionation: Separate the granule fraction from other cellular components by differential centrifugation.

-

Acid Extraction: Extract the granule pellet with 5% acetic acid overnight at 4°C.

-

Gel Filtration Chromatography: Apply the acid extract to a gel filtration column (e.g., Sephadex G-75) to separate proteins based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the defensin-containing fractions using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Characterization: Confirm the identity and purity of the isolated defensins using techniques such as acid-urea polyacrylamide gel electrophoresis (AU-PAGE), mass spectrometry, and N-terminal sequencing.[2][13]

Solid-Phase Peptide Synthesis (SPPS) of Defensins

This protocol describes the chemical synthesis of defensins, such as human β-defensin 3 (hBD-3), using Fmoc-based solid-phase chemistry.[1][14][15][16][17]

-

Resin Preparation: Start with a suitable resin (e.g., Fmoc-Lys(Boc)-Wang resin) and swell it in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the peptide on the resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the defensin sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Oxidative Folding: Induce the formation of the correct disulfide bonds by air oxidation or by using a redox buffer system (e.g., reduced and oxidized glutathione).

-

Purification: Purify the folded defensin using RP-HPLC.

-

Verification: Confirm the mass and purity of the synthetic defensin by mass spectrometry and analytical HPLC.

Structural Determination by NMR Spectroscopy

This protocol outlines the general steps for determining the three-dimensional structure of a defensin in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20]

-

Sample Preparation: Prepare a concentrated (e.g., 1-2 mM) solution of the purified defensin in a suitable buffer, typically at a low pH to slow down amide proton exchange. The sample should be in 90% H₂O/10% D₂O.

-

NMR Data Acquisition: Acquire a series of 2D and 3D NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints between protons that are close in space (< 5 Å).

-

HSQC (Heteronuclear Single Quantum Coherence): If the protein is isotopically labeled (¹⁵N and/or ¹³C), to resolve resonance overlap.

-

-

Resonance Assignment: Assign the chemical shifts of all protons and other nuclei to specific atoms in the amino acid sequence.

-

Restraint Generation: Extract distance restraints from NOESY spectra and, if possible, dihedral angle restraints from scalar coupling constants.

-

Structure Calculation: Use computational software (e.g., CYANA, Xplor-NIH) to calculate a family of structures that satisfy the experimental restraints.

-

Structure Refinement and Validation: Refine the calculated structures using molecular dynamics simulations and validate their quality using programs like PROCHECK.

Antimicrobial Activity Assays

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a defensin.[19][21][22][23][24][25][26][27][28]

-

Prepare Bacterial Inoculum: Grow the test bacterium in a suitable broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Peptide Dilutions: Perform serial two-fold dilutions of the defensin in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the defensin that completely inhibits visible bacterial growth.

This is a gel-based assay to assess the antimicrobial activity of defensins.[5][29][30][31][32]

-

Prepare Agar (B569324) Plates: Prepare an underlay agar gel containing a low concentration of nutrient broth and the test microorganism.

-

Create Wells: Punch small wells into the solidified agar.

-

Add Peptide: Add a small volume of the defensin solution to each well.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism.

-

Measure Zone of Inhibition: The antimicrobial activity is proportional to the diameter of the clear zone of growth inhibition around each well.

Signaling Pathways and Experimental Workflows

Defensins not only exert direct antimicrobial effects but also modulate the host immune response through interaction with various cellular receptors and signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

References

- 1. Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular Evolutionary Analysis of β-Defensin Peptides in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Invertebrate Defensin Mechanism of Action: OYSTER DEFENSINS INHIBIT PEPTIDOGLYCAN BIOSYNTHESIS BY BINDING TO LIPID II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Fungal Defensin Inhibiting Bacterial Cell-Wall Biosynthesis with Non-Hemolysis and Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Defensin-rich dense granules of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. bachem.com [bachem.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chem.uzh.ch [chem.uzh.ch]

- 21. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. protocols.io [protocols.io]

- 25. Defensins. Natural peptide antibiotics of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 28. youtube.com [youtube.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

defensin-like peptides in venom composition and activity

An In-depth Technical Guide on Defensin-like Peptides in Venom: Composition, Activity, and Experimental Analysis

Introduction

Defensin-like peptides (DLPs) represent a ubiquitous and functionally diverse superfamily of small, cationic, cysteine-rich peptides. While canonically recognized as key effectors of the innate immune system in vertebrates, invertebrates, and fungi, an extraordinary evolution of these molecules has occurred within the venom of numerous animal lineages.[1][2] In venom, this compound have been repurposed from antimicrobial agents into potent toxins that exhibit a wide array of pharmacological activities, including neurotoxicity, cardiotoxicity, and myotoxicity.[1][3][4]

Structurally, venom this compound are characterized by a compact, highly stable fold stabilized by a conserved pattern of three to four disulfide bridges.[1] This structural scaffold, often a cysteine-stabilized α/β (CSα/β) motif, provides a robust framework upon which hypervariable inter-cysteine loops can evolve novel functionalities.[5] This evolutionary plasticity has allowed this compound to become precision tools that target specific physiological pathways in prey and predators, most notably by modulating the activity of ion channels.[6][7] Their high potency and selectivity for specific channel subtypes make them invaluable molecular probes for studying channel function and promising lead compounds for drug development.[8][9]

This technical guide provides a comprehensive overview of the composition, biological activities, and mechanisms of action of defensin-like peptides found in animal venoms. It includes a summary of quantitative data, detailed experimental protocols for their isolation and characterization, and visualizations of their molecular interactions and analytical workflows.

Composition and Structural Diversity

This compound are significant components of the venom peptidome (peptides <10 kDa) in a wide range of animals, including snakes, spiders, scorpions, and platypus.[10][11][12] They are typically 18-52 amino acid residues in length and are defined by a conserved scaffold of six to eight cysteine residues that form a characteristic network of disulfide bonds.[1][10]

-

Snake Venom this compound: In snakes, particularly rattlesnakes, this compound include myotoxins and crotamine-like peptides.[3][13] Crotamine, a 42-amino acid β-defensin-like peptide from the rattlesnake Crotalus durissus terrificus, is a well-studied example that exhibits both myotoxic and antimicrobial properties.[1] These peptides share a highly conserved three-dimensional structure despite sequence variations.[3]

-

Arthropod Venom this compound: Defensins have been identified in the venom of spiders and scorpions.[5][10] For instance, Oh-defensin from the spider Ornithoctonus hainana is a 52-residue peptide with potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10] Scorpion venom defensins are also recognized for their broad antimicrobial capabilities.[5]

-

Platypus Venom this compound: The venom of the male platypus (Ornithorhynchus anatinus) contains a unique family of this compound.[11][14] Interestingly, these peptides show structural similarity to β-defensins but have not demonstrated significant antimicrobial or myotoxic activity, suggesting a distinct and yet-to-be-fully-elucidated biological role.[11][14] Some platypus this compound have been found to contain D-amino acid residues, a rare post-translational modification that can alter their chromatographic properties and biological stability.[15][16]

The defining feature of this compound is their tertiary structure, which is remarkably stable due to the disulfide bridges. This fold typically consists of a short helical segment and an antiparallel β-sheet.[11][17] While the core fold is conserved, the amino acid residues on the exposed loops are highly variable, which is the primary determinant of their target specificity and diverse biological functions.[11]

Biological Activities and Mechanisms of Action

Venom this compound have evolved a range of potent biological activities that deviate from the ancestral antimicrobial function. Their primary mechanism often involves interaction with and modulation of ion channels.

Neurotoxicity: Ion Channel Modulation

A primary toxic activity of many venom this compound is neurotoxicity, achieved by targeting voltage-gated ion channels (Nav, Kv, Cav), which are fundamental to neuronal excitability.[6][7]

-

Potassium (Kv) Channel Blockade: Many snake venom this compound, such as dendrotoxins from mamba snakes, are potent blockers of Kv channels, particularly subtypes like Kv1.1, Kv1.2, and Kv1.3.[6][18] By obstructing the channel pore, these toxins inhibit potassium efflux, leading to prolonged action potentials and neuronal hyperexcitability, which can result in paralysis.[3] The interaction is often mediated by basic-hydrophobic dyads on the peptide surface that engage with key residues in the channel's outer vestibule.[3]

-

Sodium (Nav) Channel Modulation: Scorpion venom this compound are well-known modulators of Nav channels.[19] They can act as "gating modifiers," trapping the channel's voltage sensors in either the open (β-toxins) or closed (α-toxins) state, thereby promoting or inhibiting channel opening and inactivation.[19] This disrupts normal nerve impulse propagation. While some this compound, like DLP-1 from platypus venom, share a structural fold with Nav channel toxins, they may lack the specific side chains required for this activity.[17]

Cardiotoxicity

Certain venom peptides, including some this compound, exert direct toxic effects on the cardiovascular system.[4] Cardiotoxins from cobra venom, for example, can cause depolarization and cell death by forming pores in the membranes of heart muscle cells.[4][20] Other venom peptides can induce either hypotension or vasoconstriction by interacting with various receptors and ion channels in cardiac and vascular smooth muscle.[4]

Antimicrobial Activity

Many venom this compound retain their ancestral function as antimicrobial agents.[1][2] They exhibit broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.[10][13] The mechanism of action is typically membrane disruption; the cationic nature of the peptides facilitates electrostatic interaction with the negatively charged microbial membrane, leading to permeabilization and cell lysis through pore formation, often described by the "carpet" or "toroidal pore" models.[21][22]

Quantitative Data on Venom Defensin-Like Peptides

The following tables summarize quantitative data for representative this compound from various venom sources.